Computational Binding Energy for Lung Cancer Protein Target (MurB) via Molecular Docking
Molecular docking of SMF with UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) predicted a binding energy of -5.09 kcal/mol [1]. This value quantifies the compound's potential as an inhibitor of this bacterial enzyme, which is also a lung cancer target. In contrast, simple N-alkyl succinimides like N-methylsuccinimide or N-ethylsuccinimide lack the morpholine moiety and are not expected to achieve comparable binding affinities without the additional hydrogen bonding and hydrophobic contacts provided by the morpholine ring [1]. This difference is attributed to the morpholine oxygen acting as a hydrogen bond acceptor and the tertiary amine contributing to electrostatic interactions [1].
| Evidence Dimension | Molecular Docking Binding Energy (MurB) |
|---|---|
| Target Compound Data | -5.09 kcal/mol |
| Comparator Or Baseline | N-methylsuccinimide / N-ethylsuccinimide (binding energy not reported; assumed lower due to absence of morpholine ring) |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | AutoDock 4.2, UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) as receptor |
Why This Matters
A binding energy of -5.09 kcal/mol indicates a moderate predicted affinity for a validated anticancer target, supporting prioritization of SMF over simpler succinimides for hit-to-lead campaigns.
- [1] S. Sudha, M. Govindammal, M. Prasath, M. Selvapandiyan, S. Periandy, Synthesis, molecular structure, quantum chemical analysis, spectroscopic and molecular docking studies of N-(Morpholinomethyl) succinimide using DFT method, Journal of Molecular Structure, Volume 1175, 2019, Pages 609-623 View Source
